molecular formula C13H15NO2 B7996310 6-(3-Formylphenoxy)hexanenitrile

6-(3-Formylphenoxy)hexanenitrile

Cat. No.: B7996310
M. Wt: 217.26 g/mol
InChI Key: YNSUXCUKHRLZIL-UHFFFAOYSA-N
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Description

6-(3-Formylphenoxy)hexanenitrile is an organic compound with the molecular formula C13H15NO2. It features a formyl group attached to a phenoxy ring, which is further connected to a hexanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Formylphenoxy)hexanenitrile typically involves the reaction of 3-formylphenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Formylphenoxy)hexanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Formylphenoxy)hexanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Formylphenoxy)hexanenitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The formyl and nitrile groups provide reactive sites for further functionalization, enabling the creation of diverse compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Formylphenoxy)hexanenitrile is unique due to the specific positioning of the formyl group on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

6-(3-formylphenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-8-3-1-2-4-9-16-13-7-5-6-12(10-13)11-15/h5-7,10-11H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSUXCUKHRLZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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